molecular formula C17H13BrN2O B5369475 (4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5369475
M. Wt: 341.2 g/mol
InChI Key: GHFRAENFULXQGA-WJDWOHSUSA-N
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Description

(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-12-16(11-13-6-5-7-14(18)10-13)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFRAENFULXQGA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 3-bromobenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (4Z)-4-[(3-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4Z)-4-[(3-fluorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4Z)-4-[(3-methylphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Comparison:

  • Uniqueness: The presence of the bromine atom in (4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and methyl analogs.
  • Biological Activity: The bromine derivative may exhibit different biological activities due to the size and electronegativity of the bromine atom, which can influence the compound’s interaction with biological targets.

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